molecular formula C7H7N3O B13116831 6-Methoxy-2-methylpyrimidine-4-carbonitrile

6-Methoxy-2-methylpyrimidine-4-carbonitrile

Katalognummer: B13116831
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: WYSJSZCCENZZBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7N3O It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

The synthesis of 6-Methoxy-2-methylpyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

6-Methoxy-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents include halides and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of pyrimidine N-oxides.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield amino derivatives, while oxidation can produce N-oxide derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-methylpyrimidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other molecular interactions that are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-2-methylpyrimidine-4-carbonitrile can be compared with other pyrimidine derivatives, such as:

  • 4-Methoxy-2-methylpyrimidine-5-carbonitrile
  • 6-Methoxy-2-pyridinecarboxaldehyde
  • 4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile

These compounds share similar structural features but differ in their functional groups and positions, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H7N3O

Molekulargewicht

149.15 g/mol

IUPAC-Name

6-methoxy-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-5-9-6(4-8)3-7(10-5)11-2/h3H,1-2H3

InChI-Schlüssel

WYSJSZCCENZZBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=N1)OC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.